(5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one
CAS No.: 119878-90-9
Cat. No.: VC20791998
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119878-90-9 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | CZACTLXFENUALF-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=O)OC[C@H]1C2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Chemical Identity and Basic Data
The compound (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one is a chiral heterocyclic molecule that belongs to the oxazinone class of compounds. The following table summarizes its key identifying properties:
| Property | Value |
|---|---|
| CAS Number | 119878-90-9 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | tert-butyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
| Standard InChIKey | CZACTLXFENUALF-LBPRGKRZSA-N |
These physical and chemical identifiers provide essential information for researchers working with this compound in laboratory settings.
Structural Features and Characteristics
The molecular structure of this compound contains several key features that define its chemical behavior and applications:
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A six-membered heterocyclic ring (tetrahydro-1,4-oxazin-2-one or morpholin-2-one) containing both oxygen and nitrogen atoms
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A carbonyl group at the 2-position forming part of a lactone (cyclic ester) structure
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A phenyl substituent at the 5-position creating a stereogenic center with R absolute configuration
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A tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom
The presence of the stereogenic center at the 5-position with R configuration is particularly significant as it confers specific stereochemical control in subsequent chemical transformations. The BOC protecting group serves to modify the reactivity of the nitrogen atom and can be selectively removed under specific conditions when needed in synthetic sequences.
Synthesis Methodologies
Reported Synthesis Conditions
According to available data, the synthesis of this compound may involve:
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Reaction with triethylamine in ethyl acetate
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Processing time of approximately 6 hours
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Ambient temperature conditions
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Yield of approximately 78%
More detailed synthetic procedures would likely be found in specialized organic chemistry publications such as those by Dellaria et al. in the Journal of Organic Chemistry, as referenced in the literature.
Stereochemical Considerations in Synthesis
A particularly important aspect of the synthesis of this compound is the control of stereochemistry. Research on related oxazinone ring systems has demonstrated that they can undergo stereoselective alkylation via their enolates . The stereochemical outcome of these reactions is crucial for the utility of these compounds as chiral auxiliaries.
Evidence from X-ray crystallography of related compounds has confirmed that electrophilic attack on the enolate of oxazinone rings typically results in a trans orientation of the incoming substituent relative to the 5-phenyl group . This stereoselectivity is a valuable feature for the application of these compounds in asymmetric synthesis.
Chemical Reactivity and Transformations
Enolate Chemistry
The 2-oxo function in the oxazinone ring can be deprotonated to form an enolate, which serves as a key intermediate for further transformations. Studies on similar oxazinone systems have shown that these enolates undergo stereoselective electrophilic attack . The stereochemical outcome is influenced by the configuration at the 5-position, with the incoming group typically adopting a trans orientation relative to the 5-phenyl substituent.
This stereoselective alkylation is particularly valuable for introducing new stereogenic centers with controlled configuration. X-ray crystallography data on related compounds has confirmed the trans orientation of substituents in products such as (3S)(5R)-N-benzyl-3-methyl-3-benzyl-5-phenyl-tetrahydro-1,4-oxazin-2-one .
Protecting Group Chemistry
Applications and Significance
Applications in Organic Synthesis
The primary application of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one lies in its role as a chiral auxiliary and synthetic intermediate in organic synthesis. Its utility stems from several key features:
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It serves as a chiral template for stereoselective reactions
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It functions as a protected amino acid equivalent
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It can be used as a building block for the synthesis of more complex molecules with defined stereochemistry
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It potentially serves as an intermediate in the synthesis of pharmaceutical compounds
Specifically, the compound may undergo stereoselective alkylation, which can be followed by ring opening to produce stereochemically defined α-substituted amino acids. This application parallels the documented use of related oxazinones in the synthesis of α-alkylated amino acids through stereoselective alkylation followed by ring breakage .
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds provide valuable context for understanding the properties and applications of (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one:
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(5S)-N-BOC-5-phenyl-tetrahydro-1,4-oxazin-2-one:
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N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester (CAS: 111652-20-1):
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(5R)-2-amino-5-phenyl-4(5h)-oxazolone:
Comparative Properties Table
The following table compares key properties of these related compounds:
| Compound | Ring Structure | Protecting Group | Stereochemistry | Key Applications |
|---|---|---|---|---|
| (5R)-N-(tert-butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one | 6-membered oxazinone | N-BOC | R at C-5 | Chiral auxiliary, synthesis intermediate |
| (5S)-N-BOC-5-phenyl-tetrahydro-1,4-oxazin-2-one | 6-membered oxazinone | N-BOC | S at C-5 | Chiral auxiliary for amino acid synthesis |
| N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester | Acyclic | N-BOC | None | Protected amino acid |
| (5R)-2-amino-5-phenyl-4(5h)-oxazolone | 5-membered oxazolone | None | R at C-5 | Potential pharmaceutical intermediate |
This comparison highlights the structural diversity within this family of compounds and the impact of these structural differences on their applications and properties.
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